Technical Guide: The Structure and Application of Hydroxy-PEG2-CH2COONa in Targeted Protein Degradation
Technical Guide: The Structure and Application of Hydroxy-PEG2-CH2COONa in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Hydroxy-PEG2-CH2COONa, a bifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physicochemical properties, and its critical role in the rational design of next-generation therapeutics. Detailed experimental protocols for the application of such linkers and the evaluation of final PROTAC molecules are also provided.
Executive Summary
Hydroxy-PEG2-CH2COONa is a short, hydrophilic, and flexible linker used in the development of PROTACs—a revolutionary class of drugs that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors, PROTACs trigger the degradation of their targets, offering a powerful modality for tackling proteins previously considered "undruggable."[4] The linker component, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form the productive ternary complex essential for protein degradation.[2][4][5] This guide details the structural properties of Hydroxy-PEG2-CH2COONa and provides a framework for its strategic implementation in PROTAC design.
Chemical Structure and Physicochemical Properties
Hydroxy-PEG2-CH2COONa is the sodium salt of 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid. It consists of a terminal hydroxyl group and a carboxylate group, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain. This heterobifunctional nature allows for sequential chemical reactions to conjugate a target-binding ligand and an E3 ligase-recruiting ligand.
The IUPAC name for this compound is sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate .[1] Its structure is represented by the following diagram.
Caption: Chemical structure of Hydroxy-PEG2-CH2COONa.
Physicochemical Data
The incorporation of a PEG motif significantly influences the drug-like properties of a PROTAC.[2][6] The ether oxygens increase hydrophilicity, which can enhance aqueous solubility—a common challenge for large PROTAC molecules.[2][7] The table below summarizes key computed properties for the parent acid of this linker.
| Property Name | Value | Source |
| Molecular Formula | C₆H₁₁NaO₅ | [8] |
| Molecular Weight | 186.14 g/mol | [8] |
| CAS Number | 42588-76-1 | [8] |
| Topological Polar Surface Area (TPSA) | 64.99 Ų | [8] |
| LogP (Octanol-Water Partition Coeff.) | -1.3614 | [8] |
| Hydrogen Bond Acceptors | 5 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Rotatable Bonds | 7 | [8] |
Application in PROTAC Synthesis and Mechanism of Action
Hydroxy-PEG2-CH2COONa serves as a foundational building block for constructing PROTACs.[3][9] Its primary application is to act as a flexible tether connecting two distinct ligands: one that binds to a target Protein of Interest (POI) and another that recruits an E3 ubiquitin ligase.[1][3]
The general workflow for synthesizing a PROTAC using a linker of this type involves a two-step conjugation process. First, one end of the linker (e.g., the carboxylic acid) is coupled to one of the ligands. After purification, the other end of the linker (the hydroxyl group, which may require activation) is coupled to the second ligand.
Caption: General workflow for PROTAC synthesis using a PEG linker.
Once synthesized, the PROTAC mediates the formation of a ternary complex between the target protein and the E3 ligase.[5] This proximity enables the E3 ligase to transfer ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Key Experimental Protocols
The successful development of a PROTAC requires rigorous experimental validation. The following are generalized protocols for key assays used to characterize PROTACs synthesized with linkers like Hydroxy-PEG2-CH2COONa.
General Protocol for PROTAC Synthesis (Amide Coupling)
This protocol describes the first coupling step to link the carboxylic acid end of the linker to a primary or secondary amine on an E3 ligase ligand.
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Reagent Preparation : Dissolve the E3 ligase ligand (1.0 eq) and the linker acid (e.g., HO-PEG2-CH2COOH, 1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
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Coupling Agent Addition : To the solution, add a peptide coupling agent such as HATU (1.2 eq).
-
Base Addition : Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.
-
Reaction : Stir the reaction at room temperature. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting intermediate product using flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the E3 ligase-linker conjugate. This intermediate is then used in a subsequent reaction to attach the POI ligand.
Western Blot for Target Protein Degradation
This assay is fundamental for quantifying the degradation of the target protein.[10]
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Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the PROTAC compound at various concentrations (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[10]
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase complex.[2]
-
Reagent Preparation : Prepare an assay buffer (e.g., HEPES-based buffer with 0.01% BSA). Label the POI and E3 ligase with appropriate donor (e.g., Terbium) and acceptor (e.g., d2) fluorophores.
-
Assay Setup : In a low-volume 384-well plate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Data Acquisition : Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Data Analysis : Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC₅₀ for ternary complex formation.
Conclusion
Hydroxy-PEG2-CH2COONa is a valuable chemical tool for drug discovery, enabling the synthesis of PROTACs for targeted protein degradation. Its defined length, hydrophilicity, and bifunctional handles provide a reliable platform for linking protein-binding moieties. The strategic choice of a linker is paramount to the success of a PROTAC, directly impacting its physicochemical properties and biological activity. By understanding the structure of this PEG2 linker and applying rigorous biochemical and cellular assays, researchers can effectively design and validate novel protein degraders with significant therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxy-PEG2-CH2COONa | CAS#:42588-76-1 | Chemsrc [chemsrc.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chemscene.com [chemscene.com]
- 9. 0qy.com [0qy.com]
- 10. benchchem.com [benchchem.com]
